5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromo-thienyl group and a thiazol-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromo-thienyl Group: The bromo-thienyl group can be introduced via a bromination reaction of thiophene, followed by formylation to obtain 5-bromo-2-thiophenecarboxaldehyde.
Coupling with Thiazole: The thiazole moiety can be synthesized separately and then coupled with the pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the pyrazole, thienyl, and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole: Another compound with a bromo-thienyl group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar heterocyclic structures.
Uniqueness
The uniqueness of 5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its combination of the bromo-thienyl, thiazole, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C12H12BrN4OS
- Molecular Weight : 338.24 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be derived from its components.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study assessing various pyrazole compounds, including those structurally similar to this compound, it was found that they can inhibit inflammatory mediators such as prostaglandins and cytokines. The compound was tested using carrageenan-induced edema models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyrazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 6.25 µg/mL .
3. Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been well-documented. The compound was evaluated for its ability to scavenge free radicals and protect against oxidative stress in biological systems. It exhibited significant protective effects on erythrocytes exposed to toxic agents, suggesting its potential as an antioxidant agent .
4. Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound was assessed for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways (e.g., NF-kB and MAPK pathways) that regulate inflammation and cell survival.
- Direct Interaction with Cellular Targets : Its structural features allow it to interact with various cellular targets, leading to altered cellular responses.
Case Study 1: Anti-inflammatory Effects
In a controlled animal study, this compound was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to untreated controls, supporting its anti-inflammatory potential.
Case Study 2: Antimicrobial Efficacy
A series of tests against microbial strains revealed that the compound effectively inhibited growth at concentrations lower than those required by traditional antibiotics. This suggests its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C13H11BrN4OS2 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11BrN4OS2/c14-11-2-1-10(21-11)8-7-9(18-17-8)13(19)16-4-3-12-15-5-6-20-12/h1-2,5-7H,3-4H2,(H,16,19)(H,17,18) |
InChI Key |
PBMUMLADLRDNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.